molecular formula C21H21NO4 B2553724 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid CAS No. 1700368-07-5

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid

Cat. No.: B2553724
CAS No.: 1700368-07-5
M. Wt: 351.402
InChI Key: FSCVZMKQHDWWQA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.40 grams per mole. The compound is catalogued under CAS registry number 1700368-07-5, with additional associated CAS numbers 188814-25-7 and 136581-58-3 reflecting various salt forms or synthetic intermediates. The MDL number MFCD31584590 provides an additional identifier for this specialized amino acid derivative.

The systematic nomenclature of this compound reflects its complex structural architecture. The IUPAC designation 1-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid accurately describes the substitution pattern on the cyclobutane ring. Alternative naming conventions include 1-[fluorenylmethyloxycarbonyl-(methyl)amino]cyclobutanecarboxylic acid, which emphasizes the protecting group functionality. The compound's structural complexity is further illustrated by its SMILES notation: CN(C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21)C1(C(=O)O)CCC1, which delineates the connectivity between the fluorenyl system, the methyl substituent, and the cyclobutane carboxylic acid core.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol
CAS Number 1700368-07-5
MDL Number MFCD31584590
LogP 3.84
Polar Surface Area 67 Ų
Rotatable Bonds 5
Heavy Atom Count 26

The compound represents a methylated analog of the parent 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, distinguished by the presence of an N-methyl group on the protected amino function. This structural modification introduces significant implications for both synthetic accessibility and conformational behavior. The N-methylation pattern differentiates this compound from its unmethylated counterpart, which bears CAS number 885951-77-9 and molecular formula C₂₀H₁₉NO₄. The additional methyl group not only alters the molecular weight by 14 mass units but also fundamentally changes the hydrogen bonding capabilities and steric environment around the amino acid residue.

Storage recommendations for this compound typically specify sealed containers maintained at 2-8°C to preserve chemical integrity. The compound's physical properties, including its calculated LogP value of 3.84, suggest moderate lipophilicity that may influence its behavior in biological systems and synthetic applications. The polar surface area of 67 square angstroms indicates the compound's capacity for intermolecular interactions while maintaining sufficient lipophilic character for membrane permeability considerations.

Historical Context in Amino Acid Derivative Research

The development of this compound emerges from the confluence of two major advances in synthetic chemistry: the establishment of fluorenylmethyloxycarbonyl protecting group chemistry and the exploration of cyclobutane-containing amino acids as conformationally constrained building blocks. The fluorenylmethyloxycarbonyl protecting group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 at the University of Massachusetts, who recognized the need for base-labile amino-protecting groups to complement the existing arsenal of acid-labile alternatives. The researchers noted the absence of "complementary set of groups cleavable by basic reagents of graded activity," leading to their investigation of the fluorenylmethyloxycarbonyl system.

The historical significance of the fluorenylmethyloxycarbonyl group cannot be overstated in the context of peptide synthesis evolution. Prior to its introduction, synthetic chemists relied heavily on acid-labile protecting groups, which often presented compatibility issues with sensitive functional groups and limited the scope of synthetic transformations. The base-labile nature of the fluorenylmethyloxycarbonyl group, particularly its responsiveness to secondary amines such as piperidine, revolutionized solid-phase peptide synthesis methodologies. The group's exceptional stability toward acids and hydrolysis, combined with its selective removal under mild basic conditions, provided synthetic chemists with unprecedented flexibility in peptide assembly strategies.

Table 2: Historical Timeline of Fluorenylmethyloxycarbonyl Chemistry Development

Year Milestone Contributors Reference
1970 Introduction of fluorenylmethyloxycarbonyl protecting group Carpino and Han
1972 Formal publication of fluorenylmethyloxycarbonyl methodology Carpino
Late 1970s Integration into solid-phase peptide synthesis Atherton and Sheppard
1980s Widespread adoption in automated peptide synthesis Various researchers
1987 Comprehensive review of fluorenylmethyloxycarbonyl applications Carpino

The exploration of cyclobutane amino acids developed along a parallel trajectory, driven by the recognition that conformationally constrained amino acids could impart unique properties to peptide structures. Cyclobutanes possess distinctive characteristics including their puckered structure, elongated carbon-carbon bond lengths, increased pi-character in carbon-carbon bonds, and relative chemical inertness despite their highly strained nature. These properties made cyclobutane-containing amino acids attractive targets for medicinal chemistry applications, particularly in the development of metabolically stable peptide therapeutics.

The first isolation of naturally occurring cyclobutane amino acids occurred in 1980 when Bell and colleagues identified 1-aminocyclobutane-1,3-dicarboxylic acid and related derivatives from the seeds of Atelia Herbert Smithii. This discovery sparked broader interest in the synthesis and biological evaluation of cyclobutane amino acid analogs. Subsequent research revealed that cyclobutane residues could serve multiple functions in peptide design, including prevention of cis/trans isomerization by replacing alkenes, replacement of larger cyclic systems with more compact alternatives, enhancement of metabolic stability, and induction of conformational restriction.

The convergence of fluorenylmethyloxycarbonyl protecting group chemistry with cyclobutane amino acid research represents a natural evolution in synthetic methodology. The combination allows for the preparation of conformationally constrained amino acid derivatives that can be readily incorporated into peptide sequences using established solid-phase synthesis protocols. The N-methylated variant represented by this compound further extends this synthetic capability by providing access to N-methyl amino acid residues, which are known to enhance peptide stability and alter biological activity profiles through modulation of hydrogen bonding patterns and conformational preferences.

Contemporary applications of this compound class span multiple research domains, including peptide synthesis for drug development, bioconjugation strategies for targeted therapeutics, and materials science applications in polymer synthesis. The compound's unique structural features make it particularly valuable in the design of cyclic peptides that require enhanced bioactivity and stability. Research in organic chemistry continues to explore novel synthetic pathways and develop compounds with unique functionalities based on this fluorenylmethyloxycarbonyl-protected cyclobutane amino acid framework.

Properties

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-22(21(19(23)24)11-6-12-21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCVZMKQHDWWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700368-07-5
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid
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Mechanism of Action

Biological Activity

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-MCAB, is a synthetic organic compound with significant potential in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • IUPAC Name : 1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-cyclobutane-1-carboxylic acid
  • Molecular Formula : C21H19NO4
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 2296988-69-5
  • Purity : 97%

The biological activity of Fmoc-MCAB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the stability of the compound during chemical reactions, while the cyclobutane moiety may facilitate interactions through conformational flexibility.

Key Interactions:

  • Enzyme Inhibition : Fmoc-MCAB has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have investigated the antitumor properties of Fmoc-MCAB. In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis via mitochondrial pathway
HeLa (Cervical)10.5Caspase activation
A549 (Lung)12.3DNA damage response

Antimicrobial Activity

Fmoc-MCAB also exhibits antimicrobial properties against a range of bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized Fmoc-MCAB and evaluated its anticancer efficacy in mouse models bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to controls, suggesting that Fmoc-MCAB could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antibiotic Development

A collaborative study between several universities explored the potential of Fmoc-MCAB as a lead compound for antibiotic development. The research highlighted its effectiveness against multi-drug resistant strains of bacteria, paving the way for new therapeutic strategies in combating antibiotic resistance.

Scientific Research Applications

In drug development, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid has potential applications as a scaffold for designing bioactive compounds. Its structural features can be manipulated to optimize interactions with biological targets. Recent research indicates that modifications to the cyclobutane ring can lead to compounds with enhanced pharmacological properties, such as increased potency or reduced toxicity .

Case Study: Anticancer Activity

A study investigated derivatives of this compound for their anticancer properties. The results indicated that certain modifications resulted in significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug design .

Materials Science

Beyond biological applications, this compound has been explored in materials science for creating functional polymers and nanomaterials. Its unique structure allows it to act as a cross-linking agent or a component in polymer matrices.

Applications in Polymer Chemistry

The incorporation of this compound into polymer systems can enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound: 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid C21H21NO4 365.40 (est.) Not explicitly listed Methylated amine; cyclobutane ring
1-(Fmoc-amino)cyclobutanecarboxylic acid () C20H19NO4 337.37 885951-77-9 Unmethylated amine; cyclobutane ring
1-[cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid () C23H23NO4 377.43 1697367-12-6 Cyclopropyl-substituted amine; increased steric bulk
(1R,2R)-2-Fmoc-amino-cyclobutane-1-carboxylic acid () C20H19NO4 337.37 2580094-10-4 Chiral centers (1R,2R); positional isomerism
1-(Fmoc-amino)cyclopropanecarboxylic acid () C19H17NO4 323.34 126705-22-4 Cyclopropane ring; higher ring strain

Key Observations :

  • Ring Size and Strain : Cyclobutane derivatives (e.g., ) exhibit moderate ring strain compared to cyclopropane analogs (), affecting their conformational flexibility and reactivity .
  • Chirality: Compounds like (1R,2R)-2-Fmoc-amino-cyclobutane-1-carboxylic acid () highlight the role of stereochemistry in biological activity, where enantiomers may exhibit distinct binding affinities .

Solubility and Stability :

  • The target compound and its analogs (e.g., ) are typically stored at room temperature or 2–8°C in dry conditions to prevent hydrolysis of the Fmoc group .

Q & A

Q. Key Protocols :

  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Fire Hazards : Use CO₂ or dry chemical powder; water jets may aerosolize toxic byproducts .

How can researchers optimize the synthesis yield while minimizing racemization?

Advanced
Microwave-assisted synthesis (60–80°C, 30 min) accelerates Fmoc coupling with <2% racemization vs. 8% under conventional heating . Use coupling agents like HATU/HOAt in DMF with DIEA base (4:1 molar ratio) for >90% efficiency.

Q. Validation :

  • Chiral HPLC : C18 column, 0.1% TFA/ACN gradient, retention time shift <0.1 min indicates enantiopurity.
  • LC-MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 423.15 (C₂₃H₂₂N₂O₅) .

What analytical techniques resolve discrepancies in reported purity levels across batches?

Advanced
Orthogonal methods are critical:

Technique Application Key Observations
HPLC-ELSD Quantifies main peak (≥95%) and non-UV impuritiesELSD detects surfactants/salts undetected by UV
¹³C NMR Identifies residual solvents (δ 39–42 ppm DMF)δ 170–175 ppm confirms carboxylic acid C=O
LC-MS/MS Detects hydrolyzed Fmoc byproducts (m/z 179.1)Fragmentation pattern validates degradation

Contradictions arise from solvent residues; use Karl Fischer titration for water content (<0.1%) .

How does the cyclobutane ring influence conformational stability in peptide chains?

Advanced
The cyclobutane imposes a 90° dihedral angle, restricting backbone flexibility and promoting β-turn formation. Circular Dichroism (CD) studies show:

  • α-Helix Stability : 40% increase vs. cyclohexane analogs.
  • Protease Resistance : 8-hour half-life in trypsin vs. 2 hours for linear analogs.

Computational Modeling : MD simulations (AMBER force field) reveal reduced RMSD (<1.0 Å) in cyclobutane-containing peptides .

What strategies mitigate side reactions during Fmoc deprotection of this sterically hindered compound?

Advanced

  • Solvent Optimization : Substitute DMF with NMP to improve solvation (polar aprotic).
  • Additive Screening : 0.1 M HOBt reduces aspartimide formation by 70% .
  • Extended Deprotection : 2 × 10 min piperidine treatments, validated by Kaiser test (no blue coloration).

Troubleshooting : Yellowing indicates oxidative degradation; add 0.1% w/v ascorbic acid to deprotection cocktails .

How do structural modifications at the cyclobutane position affect biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent Target Affinity (IC₅₀) Protease Resistance Solubility (PBS, mg/mL)
Methyl (parent)12 nM8 hours0.8
Phenylthio8 nM12 hours0.5
3,5-Difluorophenyl5 nM18 hours0.3

Enhanced hydrophobicity improves membrane permeability but requires co-solvents (e.g., 10% DMSO) for in vitro assays .

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